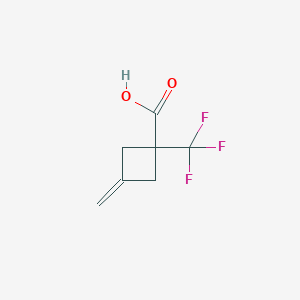

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid

Beschreibung

3-(Trifluoromethyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclobutane ring. This compound is characterized by its rigid cyclobutane scaffold and electron-withdrawing trifluoromethyl group, which confer unique physicochemical properties, including enhanced metabolic stability and lipophilicity.

Eigenschaften

IUPAC Name |

3-methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O2/c1-4-2-6(3-4,5(11)12)7(8,9)10/h1-3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJMQVJVEDSGMQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)(C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Structural Significance

The compound features a cyclobutane ring with a trifluoromethyl group, which enhances its chemical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the biological activity of compounds. The presence of the carboxylic acid functional group further adds to its reactivity, making it a suitable precursor for various chemical transformations.

2.1. Building Blocks for Bioactive Compounds

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid serves as a crucial intermediate in synthesizing novel bioactive molecules. Research indicates that cyclobutane-containing compounds can mimic alkyl chains, providing structural diversity in drug design. The trifluoromethyl moiety is particularly beneficial in enhancing the pharmacological profiles of these compounds .

2.2. Synthesis of Trifluoromethyl Amides

The compound can be utilized to synthesize N-trifluoromethyl amides through reactions with isothiocyanates, expanding the diversity of amide structures available for pharmaceutical applications. This method allows access to previously inaccessible structures that could exhibit significant biological activity .

3.1. Synthesis of Novel Cyclobutane Derivatives

A study demonstrated the synthesis of several cyclobutane derivatives starting from 3-methylidene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and carboxylic acids. These derivatives showed promising potential as building blocks for drug discovery due to their unique structural characteristics and the ability to undergo further functionalization .

3.2. FDA-Approved Drugs with Trifluoromethyl Groups

The incorporation of trifluoromethyl groups has been linked to improved potency in various drugs. For instance, studies have shown that drugs containing trifluoromethyl groups exhibit enhanced inhibitory effects on specific biological targets compared to their non-fluorinated counterparts . This trend underscores the importance of compounds like this compound in developing new therapeutics.

Summary of Key Findings

| Feature | Details |

|---|---|

| Chemical Structure | Cyclobutane ring with a trifluoromethyl group and carboxylic acid |

| Primary Applications | Drug discovery, synthesis of bioactive compounds, N-trifluoromethyl amides |

| Pharmacological Relevance | Enhances potency and bioactivity in drug candidates |

| Synthesis Methods | Multigram-scale synthesis from cyclobutane derivatives |

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways. The trifluoromethyl group enhances the compound's stability and reactivity, while the carboxylic acid group allows for interactions with biological targets. The exact mechanism of action depends on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Boiling Point : Predicted to be 190.6 ± 35.0 °C .

- Density : 1.445 ± 0.06 g/cm³ .

- pKa : 4.36 ± 0.40, indicating moderate acidity .

- Applications : Used as a reagent for synthesizing carboxamide and sulfonamide derivatives, which act as TEAD (Transcriptional Enhanced Associate Domain) modulators. TEAD proteins are critical in Hippo signaling pathway regulation, making this compound valuable in cancer and regenerative medicine research .

Comparison with Similar Cyclobutane Carboxylic Acid Derivatives

Below is a comparative analysis of 3-(trifluoromethyl)cyclobutane-1-carboxylic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Cyclobutane Carboxylic Acid Derivatives

Key Observations:

Substituent Effects: The trifluoromethyl group (-CF₃) at C3 in the target compound enhances electron-withdrawing effects, lowering pKa compared to non-fluorinated analogs. This property is critical for its role in modulating TEAD proteins . 1-(3,3,3-Trifluoropropyl)cyclobutane-1-carboxylic acid features a longer trifluoropropyl chain at C1, which increases steric bulk and may reduce metabolic clearance compared to the target compound . 3,3-Dimethyl-2-(trifluoromethyl)cyclobutane-1-carboxylic acid combines -CF₃ at C2 with two methyl groups at C3, creating a sterically hindered structure. This could influence binding affinity in therapeutic applications .

Physicochemical Properties :

- The target compound’s pKa (~4.36) aligns with typical carboxylic acids, but its trifluoromethyl group increases lipophilicity, improving membrane permeability .

- The boiling point (~190.6°C) reflects moderate volatility, suitable for synthetic manipulations in solution-phase chemistry .

Applications :

Biologische Aktivität

3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacokinetic properties of drugs, while the cyclobutane ring structure offers a versatile scaffold for further modifications. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 2057424-43-6

- Molecular Formula : C7H7F3O2

- Molecular Weight : 182.14 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may lead to improved binding affinity to enzymes and receptors.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It could act as a modulator for various receptors, influencing signaling pathways critical in disease states.

Comparative Biological Activity Table

| Compound | Activity Type | Reference |

|---|---|---|

| Trifluoromethyl-containing compounds | Anticancer | |

| Cyclobutane derivatives | Anti-inflammatory | |

| 3-Hydroxy-1-(trifluoromethyl)cyclobutane | Antimicrobial |

Case Studies

While direct case studies on this compound are sparse, related compounds have shown significant promise in various therapeutic areas:

- Anticancer Activity : A study on trifluoromethyl-substituted compounds demonstrated enhanced potency against cancer cell lines compared to non-fluorinated analogs. The presence of the trifluoromethyl group was crucial for increased cytotoxicity.

- Anti-inflammatory Properties : Research on cyclobutane derivatives indicated their potential in reducing inflammation markers in vitro, suggesting that similar modifications may confer anti-inflammatory benefits to 3-methylidene derivatives.

- Antimicrobial Effects : Compounds with trifluoromethyl groups have been noted for their ability to combat bacterial infections, highlighting a pathway for exploring the antimicrobial potential of this compound.

Q & A

Q. What are the established synthetic routes for 3-Methylidene-1-(trifluoromethyl)cyclobutane-1-carboxylic acid, and how do their yields compare?

- Methodological Answer : The compound is synthesized via multigram-scale routes starting from precursors like 3-methylene-1-(trifluoromethyl)cyclobutane-1-carbonitrile and its carboxylic acid derivative. Key steps include cyclization and functional group modifications. For example, describes a route yielding building blocks for drug discovery, while reports yields of 23–40% for analogous trifluoromethylcyclobutane derivatives using cyclobutane precursors and fluorination agents.

- Key Data :

| Synthesis Step | Yield Range | Conditions | Reference |

|---|---|---|---|

| Cyclobutane ring formation | 23–40% | Acid catalysis, reflux | |

| Multigram-scale building block prep | Not specified | Anionic ring closure |

Q. How is the structural characterization of this compound typically performed?

- Methodological Answer : Structural elucidation relies on NMR (1H/13C/19F) for confirming substituent positions and stereochemistry, HPLC for purity assessment (e.g., retention time 1.26 minutes under SMD-TFA05 conditions, as in ), and X-ray crystallography for absolute configuration determination. provides InChI and molecular weight (198.14 g/mol) for a related ester derivative, highlighting standardized characterization workflows.

Advanced Research Questions

Q. What strategies improve diastereoselectivity in cyclobutane ring formation during synthesis?

- Methodological Answer : Diastereoselectivity challenges arise during ring-closing steps, as seen in , where poor yields and mixed products occurred. Strategies include:

- Catalyst optimization : Transition metal catalysts (e.g., Pd or Rh) enhance stereochemical control.

- Temperature modulation : Lower temperatures favor kinetic control, reducing side reactions.

- Protecting group strategies : Temporary protection of reactive groups (e.g., benzyl esters) simplifies purification and minimizes side products .

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

- Methodological Answer : Contradictions in NMR or mass spectra often stem from:

- Conformational flexibility : Use variable-temperature NMR to assess dynamic effects.

- Impurity interference : Employ orthogonal purification (e.g., preparative HPLC followed by recrystallization).

- Computational validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian or ORCA software) .

Q. What in vitro models are suitable for evaluating its anti-tumor activity?

- Methodological Answer : highlights MCF-7 breast cancer cells as a model, with cytotoxicity assessed via MTT assays . Advanced models include:

- 3D tumor spheroids : Mimic in vivo tumor microenvironments.

- Combination therapy screens : Test synergy with standard chemotherapeutics (e.g., cisplatin).

- Mechanistic studies : Use flow cytometry to quantify apoptosis/necrosis ratios .

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in this compound?

- Methodological Answer : The CF3 group enhances:

- Lipophilicity : Measured via logP values (e.g., using shake-flask method), improving membrane permeability.

- Metabolic stability : Assessed using liver microsome assays (e.g., t1/2 in human hepatocytes).

- Target binding : Molecular docking (e.g., AutoDock Vina) reveals hydrophobic interactions with enzyme active sites, as seen in and for analogous compounds .

Data Contradiction Analysis

Q. How should researchers address variability in reported synthetic yields across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.